molecular formula C13H14ClNO2 B3032590 1-Benzoyl-3-chloro-2-azepanone CAS No. 26536-94-7

1-Benzoyl-3-chloro-2-azepanone

Cat. No. B3032590
CAS RN: 26536-94-7
M. Wt: 251.71 g/mol
InChI Key: FCTCNPMPXQXJOV-UHFFFAOYSA-N
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Description

1-Benzoyl-3-chloro-2-azepanone is a chemical compound with the linear formula C13H14ClNO2 . It has a molecular weight of 251.715 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 1-Benzoyl-3-chloro-2-azepanone consists of 13 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The monoisotopic mass is 251.071304 Da .


Physical And Chemical Properties Analysis

1-Benzoyl-3-chloro-2-azepanone has a density of 1.3±0.1 g/cm3, a boiling point of 409.8±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 66.2±3.0 kJ/mol and a flash point of 201.6±28.7 °C . The compound has a molar refractivity of 66.0±0.4 cm3, a polar surface area of 37 Å2, a polarizability of 26.2±0.5 10-24 cm3, a surface tension of 49.5±5.0 dyne/cm, and a molar volume of 199.1±5.0 cm3 .

Scientific Research Applications

Crystallography and Solid-State Chemistry

The crystal structure of 1-benzoyl-3-chloroazepan-2-one has been studied extensively. Notably:

Conclusion

1-Benzoyl-3-chloroazepan-2-one’s multifaceted applications span pharmaceuticals, organic synthesis, crystallography, and education. Its unique structure continues to inspire research and innovation across various scientific fields . If you need further details or have additional questions, feel free to ask! 😊

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . This includes any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .

properties

IUPAC Name

1-benzoyl-3-chloroazepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2/c14-11-8-4-5-9-15(13(11)17)12(16)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTCNPMPXQXJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C(C1)Cl)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24830491
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Benzoyl-3-chloro-2-azepanone

CAS RN

26536-94-7
Record name 1-Benzoyl-3-chloro-2-azepanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026536947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC135375
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135375
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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